6-(3-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
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Overview
Description
6-(3-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution reactions: Introduction of the 3-methoxyphenyl group and the pyridin-2-ylpiperazine moiety through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the pyridazinone core or the piperazine ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced compounds.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of the pyridazinone core.
Receptor binding studies: The compound may interact with various biological receptors.
Medicine
Therapeutic agents:
Industry
Material science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one would depend on its specific biological target. Generally, it may involve:
Binding to receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Pathway modulation: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
The uniqueness of 6-(3-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C21H23N5O2/c1-28-18-6-4-5-17(15-18)19-8-9-21(27)26(23-19)16-24-11-13-25(14-12-24)20-7-2-3-10-22-20/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
DBZUCUZPQNOAED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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